N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide
CAS No.: 339105-32-7
Cat. No.: VC16782757
Molecular Formula: C19H13ClFNOS
Molecular Weight: 357.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339105-32-7 |
|---|---|
| Molecular Formula | C19H13ClFNOS |
| Molecular Weight | 357.8 g/mol |
| IUPAC Name | N-[4-(2-chlorophenyl)sulfanylphenyl]-4-fluorobenzamide |
| Standard InChI | InChI=1S/C19H13ClFNOS/c20-17-3-1-2-4-18(17)24-16-11-9-15(10-12-16)22-19(23)13-5-7-14(21)8-6-13/h1-12H,(H,22,23) |
| Standard InChI Key | FMUIZIDUWBTLNA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)SC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl |
Introduction
N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide is an organic compound characterized by its molecular formula C19H13ClFNOS. This compound belongs to the class of benzenecarboxamides, which are known for their diverse applications in pharmaceuticals and organic synthesis. The presence of a sulfanyl group and a fluorine atom in its structure suggests potential biological activity and unique chemical properties.
Synthesis and Preparation
The synthesis of N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide typically involves the reaction of a 4-fluorobenzoic acid derivative with an amine containing the 2-chlorophenylsulfanyl group. This process may involve coupling reactions facilitated by catalysts or reagents that enhance the formation of the desired amide bond.
Potential Applications
While specific applications of N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide are not widely documented, compounds with similar structures have been explored for their biological activities, including antimicrobial and anti-inflammatory properties. The presence of a sulfanyl group and a fluorine atom could contribute to its potential as a lead compound in drug discovery.
Note:
Due to the limited availability of specific information on N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide, this article provides a general overview based on its chemical structure and potential applications. Further research would be necessary to provide more detailed insights into its properties and uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume